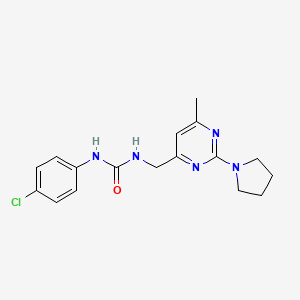

1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Description

1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a diarylurea derivative characterized by a 4-chlorophenyl group linked via a urea bridge to a substituted pyrimidine scaffold. The pyrimidine core is functionalized with a methyl group at position 6 and a pyrrolidin-1-yl group at position 2, which are critical for modulating biological activity and receptor interactions. This compound has drawn attention in medicinal chemistry due to its structural similarity to known allosteric modulators of cannabinoid receptors (CB1/CB2) and kinase inhibitors .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c1-12-10-15(21-16(20-12)23-8-2-3-9-23)11-19-17(24)22-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H2,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVVDOMJKXPNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, alongside enzyme inhibition capabilities.

Chemical Structure

The compound is characterized by a urea functional group linked to a chlorophenyl moiety and a pyrimidine derivative with a pyrrolidine substituent. This structural configuration is crucial for its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, derivatives containing the pyrrolidine structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives often range from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial potential .

| Compound Structure | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Pyrrolidine Derivative 1 | 0.0039 | S. aureus |

| Pyrrolidine Derivative 2 | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial effects, similar compounds have demonstrated antifungal activity against various fungal pathogens. The presence of halogen substituents appears to enhance the bioactivity of these compounds .

Anticancer Activity

Studies have also highlighted the anticancer potential of urea derivatives. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promising results against several cancer cell lines .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial in various therapeutic contexts, including neurodegenerative diseases and gastrointestinal disorders.

| Enzyme | Inhibition IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 1.21 ± 0.005 |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

- Antibacterial Efficacy : A study reported that a derivative with a similar structure completely eradicated S. aureus within 8 hours at specific concentrations, highlighting its rapid action against bacterial infections .

- Enzyme Inhibition : Another investigation found that the compound exhibited significant inhibition of urease, with IC50 values indicating it could serve as an effective urease inhibitor compared to traditional drugs .

- Anticancer Properties : A recent study demonstrated that certain derivatives showed promising anticancer activity in vitro, affecting cell viability in various cancer cell lines significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparisons with analogs in the diarylurea and pyrimidine-based families. Key differences in substituents, core scaffolds, and biological activities are highlighted below:

Structural Modifications in Pyrimidine/Pyridine Scaffolds

PSNCBAM-1 (1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea):

- Core Scaffold : Pyridine ring instead of pyrimidine.

- Activity : Acts as a CB1 receptor allosteric modulator with a binding cooperativity (α) of 3.5 and KB of 66 nM .

- Key Difference : Replacement of pyridine with pyrimidine in the target compound may enhance metabolic stability or alter receptor binding kinetics due to increased nitrogen content and polarity .

- 7d (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea): Substituent: 4-Cyanophenyl instead of 4-chlorophenyl. Activity: Improved CB1 binding affinity (KB = 42 nM, α = 4.2) compared to chloro-substituted analogs, suggesting electron-withdrawing groups enhance cooperativity .

Substituent Effects on Aromatic Rings

- SR10847 (1-(2-aminoethyl)-1-(4-chlorophenyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea): Substituent: Pyrrolo[2,3-d]pyrimidine core with an aminoethyl group. Activity: Exhibits LIMK1 inhibition (IC50 = 21 nM), indicating that core scaffold variations (e.g., fused rings) significantly influence kinase selectivity .

Compound 59 (1-(3-chlorophenyl)-3-(5-((6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea):

Impact of Heterocyclic Side Chains

- 8d (1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea): Heterocycle: Pyrrolidinyl group at pyrimidin-2-yl vs. pyrimidin-4-yl in the target compound. Activity: Reduced CB1 modulation (α = 3.8) compared to pyrimidin-4-yl derivatives, emphasizing the importance of substitution position .

- Compound 1402747-28-7 (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea): Heterocycle: Morpholine replaces pyrrolidine. Activity: Morpholine’s oxygen atom may improve solubility but reduce lipophilicity, affecting blood-brain barrier penetration .

Comparative Data Tables

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | HPLC Purity (%) | Solubility (logP)* | |

|---|---|---|---|---|

| Target Compound | Not reported | Not reported | Estimated ~3.5 | |

| Compound 59 | 251–254 | 98.84 | ~3.8 | |

| Compound 60 | 291–293 | 96.81 | ~4.1 |

Key Research Findings

Core Scaffold Flexibility : Pyrimidine-based analogs (e.g., 7d, 8d) show enhanced CB1 receptor modulation compared to pyridine-based PSNCBAM-1, likely due to improved hydrogen-bonding interactions .

Substituent Optimization: The 4-chlorophenyl group in the target compound balances lipophilicity and binding affinity, but cyano-substituted analogs (e.g., 7d) exhibit superior cooperativity .

Heterocyclic Influence : Pyrrolidinyl groups enhance target engagement through steric and electronic effects, whereas morpholine or piperidine substitutions alter pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.